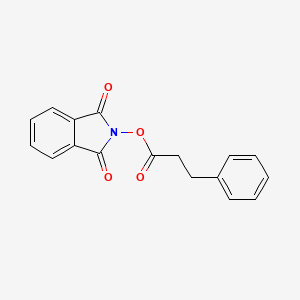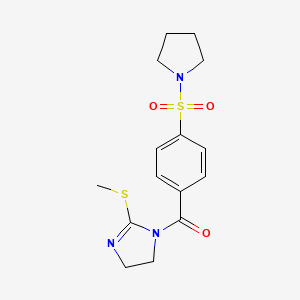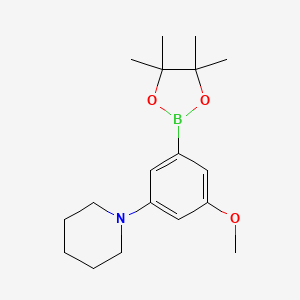
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . Compounds with a 2-aminothiazole scaffold have been used in drug development due to their various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 4,5-substituted-2-aminothiazoles, have been synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .科学的研究の応用
PET Imaging for Serotonin Receptor Analysis
Research indicates that derivatives similar to N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are used in PET (Positron Emission Tomography) imaging for analyzing serotonin (5-HT) receptors. For instance, [(18)F]p-MPPF, a compound utilized for 5-HT(1A) receptor imaging, demonstrates the utility of such compounds in quantitative imaging of serotonin receptors in the brain. This application is crucial for understanding the role of serotonin in various psychiatric and neurological disorders (Passchier et al., 2000).
Epileptogenic Zone Localization in Epilepsy
Another application involves the use of 18F-MPPF PET in the presurgical evaluation of drug-resistant temporal lobe epilepsy (TLE). The study shows how voxel-based analysis of asymmetry index maps increases the specificity of 18F-MPPF PET abnormalities for localizing the epileptogenic zone in TLE patients (Didelot et al., 2010).
Understanding Metabolic Pathways
Research on the metabolism and disposition of similar compounds, such as SB-649868, an orexin receptor antagonist, in humans provides insight into the metabolic pathways, including oxidation and subsequent rearrangements, that these types of compounds undergo. Such studies are vital for drug development and safety assessments (Renzulli et al., 2011).
Neurotransmitter System Studies
Compounds structurally related to this compound are also used in studies to delineate neurotransmitter systems, such as the serotonergic system in the human brain. This includes investigations into receptor distribution and the potential effects of neurotransmitter level changes on receptor binding and function (Bräutigam et al., 1998).
Clinical Toxicity Analysis
The compound's structure is also relevant in the analysis of clinical toxicity associated with the recreational use of psychoactive substances. Studies like those on 25I-NBOMe toxicity highlight the importance of understanding the pharmacological and toxicological profiles of compounds acting on serotonin receptors, which could relate to the safety evaluations of structurally related compounds (Hill et al., 2013).
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, including antimicrobial and anticancer activities .
特性
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXODAMVPVMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)



![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)
![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)
